2-Phenyl-1,2-propanediol 2-Phenyl-1,2-propanediol 2-phenyl-1,2-propanediol is a glycol that is cumene carrying two hydroxy substituents at positions 1 and 2 It is a glycol and a member of benzenes. It derives from a hydride of a cumene.
Brand Name: Vulcanchem
CAS No.: 4217-66-7
VCID: VC1638789
InChI: InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3
SMILES: CC(CO)(C1=CC=CC=C1)O
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

2-Phenyl-1,2-propanediol

CAS No.: 4217-66-7

Cat. No.: VC1638789

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-1,2-propanediol - 4217-66-7

CAS No. 4217-66-7
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 2-phenylpropane-1,2-diol
Standard InChI InChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3
Standard InChI Key LNCZPZFNQQFXPT-UHFFFAOYSA-N
SMILES CC(CO)(C1=CC=CC=C1)O
Canonical SMILES CC(CO)(C1=CC=CC=C1)O

Physical and Chemical Properties

2-Phenyl-1,2-propanediol exhibits specific physical and chemical characteristics that define its behavior in various conditions. Understanding these properties is crucial for its application in synthetic chemistry and other fields.

Fundamental Physical Properties

The compound exists as a solid at room temperature with a clearly defined melting point range between 44-45°C . It has a relatively high boiling point of 160-162°C when measured at 26 mmHg pressure . These thermal properties influence its handling, storage, and application in various chemical processes.

Table 1: Physical Properties of 2-Phenyl-1,2-propanediol

PropertyValueSource
Molecular Weight152.19 g/mol
Physical StateSolid
Melting Point44-45°C
Boiling Point160-162°C at 26 mmHg
Density1.0505 (estimate)
Refractive Index1.4910 (estimate)
Flash Point>230°F

Chemical Structure and Reactivity

The molecular formula of 2-Phenyl-1,2-propanediol is C9H12O2, representing nine carbon atoms (including six from the phenyl group), twelve hydrogen atoms, and two oxygen atoms from the hydroxyl groups . The compound has two hydrogen bond donors, which enhances its solubility in polar solvents and influences its intermolecular interactions .

Table 2: Chemical Identifiers and Structural Information

IdentifierValueSource
CAS Number4217-66-7
Molecular FormulaC9H12O2
IUPAC Name2-phenylpropane-1,2-diol
InChIInChI=1S/C9H12O2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3
InChIKeyLNCZPZFNQQFXPT-UHFFFAOYSA-N
SMILESCC(CO)(C1=CC=CC=C1)O
pKa13.68±0.29 (Predicted)
Hydrogen Bond Donor Count2

The presence of two hydroxyl groups makes 2-Phenyl-1,2-propanediol capable of participating in various chemical reactions typical of alcohols, including oxidation, esterification, and etherification. The predicted pKa value of 13.68±0.29 indicates that it is a weak acid, similar to other alcohols .

Stereochemistry and Isomerism

The stereochemistry of 2-Phenyl-1,2-propanediol plays a significant role in its properties and applications. The compound possesses one stereogenic center at the carbon bearing both the phenyl group and one of the hydroxyl groups.

Stereoisomers and Their Significance

Due to its molecular structure, 2-Phenyl-1,2-propanediol can exist in different stereoisomeric forms. The compound referenced in the chemical databases is often found as a racemic mixture, denoted by the prefix "DL" or "dl" in some of its alternative names (DL-2-phenylpropane-1,2-diol) . This racemic mixture contains equal amounts of both enantiomers.

The stereochemistry of this compound is particularly important when comparing it to related compounds like 1-Phenyl-1,2-propanediol, which has been studied for stereoselective oxidation processes. For example, the oxidation of (1R,2S)-1-phenyl-1,2-propanediol using baker's yeast can yield (S)-1-phenyl-2-hydroxy-1-propanone with significant enantiomeric excess . While this related study focuses on a different isomer, it highlights the importance of stereochemistry in the reactivity of phenylpropanediols.

Comparison with Structural Isomers

It is important to distinguish 2-Phenyl-1,2-propanediol from its structural isomer, 2-Phenyl-1,3-propanediol (CAS 1570-95-2). While they share the same molecular formula (C9H12O2) and molecular weight (152.19 g/mol), the position of the hydroxyl groups differs significantly . In 2-Phenyl-1,3-propanediol, the hydroxyl groups are located at positions 1 and 3 of the propane backbone, creating different chemical properties and reactivity patterns.

Analytical Identification and Characterization

For proper identification and characterization of 2-Phenyl-1,2-propanediol, several analytical techniques and identifiers are commonly used.

Chemical Identifiers

The compound is associated with several standardized identifiers that facilitate its unambiguous identification in chemical databases and literature:

  • CAS Registry Number: 4217-66-7

  • IUPAC Name: 2-phenylpropane-1,2-diol

  • Canonical SMILES notation: CC(CO)(C1=CC=CC=C1)O

  • InChIKey: LNCZPZFNQQFXPT-UHFFFAOYSA-N

These identifiers are essential for accurate referencing and searching in chemical databases and scientific literature.

Comparative Analysis with Related Compounds

Understanding 2-Phenyl-1,2-propanediol in the context of related compounds provides valuable insights into its chemical behavior and potential applications.

Relationship to 1-Phenyl-1,2-propanediol

1-Phenyl-1,2-propanediol differs from 2-Phenyl-1,2-propanediol in the position of the phenyl group. Studies on the stereoselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol have shown that microorganisms like baker's yeast can selectively oxidize specific stereoisomers, suggesting similar approaches might be applicable to 2-Phenyl-1,2-propanediol .

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